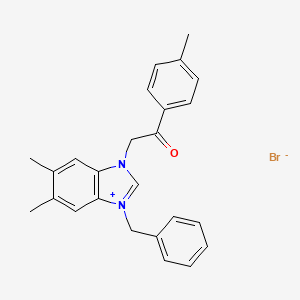
4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide is a complex organic compound that features a quinoline core substituted with a thiophene ring and a tetramethylpiperidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline in the presence of a palladium catalyst.
Attachment of the Tetramethylpiperidinyl Group: The tetramethylpiperidinyl group can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable leaving group on the quinoline core.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or thiophene rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic reagents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways or receptors.
Materials Science: Due to its unique structural features, the compound could be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.
Chemical Biology: The compound may serve as a probe or tool in studying biological systems, helping to elucidate the function of specific proteins or pathways.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-phenylquinoline: Similar structure but with a phenyl group instead of a thiophene ring.
4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(furan-2-yl)quinoline: Similar structure but with a furan ring instead of a thiophene ring.
4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-(2,2,6,6-Tetramethylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide imparts unique electronic and steric properties, potentially enhancing its interactions with specific biological targets or materials applications. The tetramethylpiperidinyl group also contributes to the compound’s stability and lipophilicity, which can be advantageous in various applications.
Eigenschaften
CAS-Nummer |
853349-73-2 |
|---|---|
Molekularformel |
C22H27BrN2S |
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
4-(2,2,6,6-tetramethylpiperidin-1-yl)-2-thiophen-2-ylquinoline;hydrobromide |
InChI |
InChI=1S/C22H26N2S.BrH/c1-21(2)12-8-13-22(3,4)24(21)19-15-18(20-11-7-14-25-20)23-17-10-6-5-9-16(17)19;/h5-7,9-11,14-15H,8,12-13H2,1-4H3;1H |
InChI-Schlüssel |
PAWJPPBQCBFTCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)(C)C)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


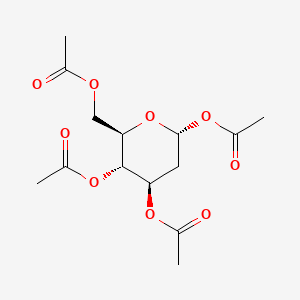
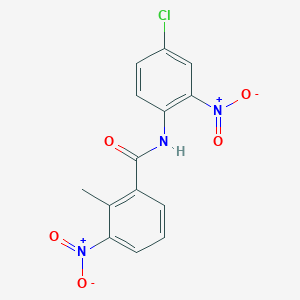
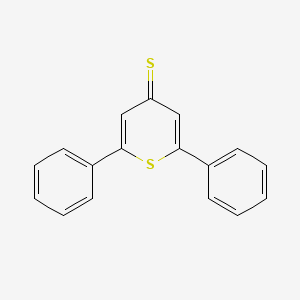

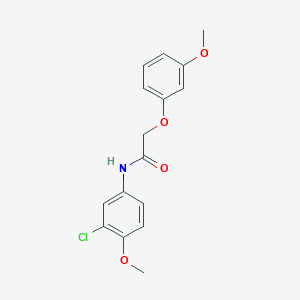
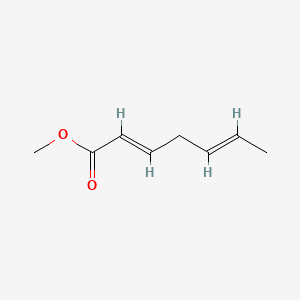
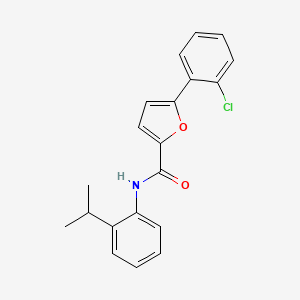

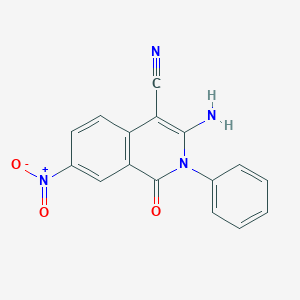
![Bicyclo[9.3.1]pentadec-11-en-13-one](/img/structure/B11944181.png)
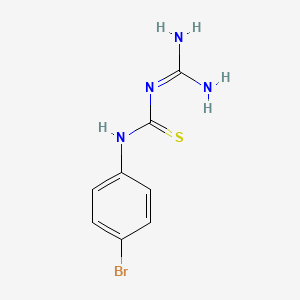
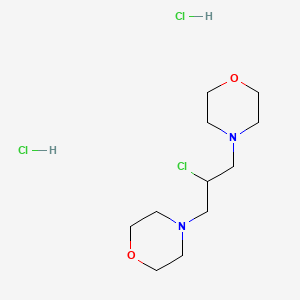
![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)
